Methyl 2-azaspiro[3.5]nonane-7-carboxylate
Description
Methyl 2-azaspiro[3.5]nonane-7-carboxylate (CAS 2306264-00-4) is a spirocyclic compound featuring a nitrogen atom at the 2-position and a methyl ester group at the 7-position. Its molecular formula is C10H17NO2·ClH (as a hydrochloride salt), with a molecular weight of 219.7 g/mol . This compound is commonly used as a building block in medicinal chemistry, particularly for developing central nervous system (CNS) therapeutics due to its structural similarity to bioactive spirocycles . It requires refrigeration for storage and is available at 95% purity .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8-2-4-10(5-3-8)6-11-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
NEGKJIGAAHAETM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable precursor with a methylating agent. One common method involves the use of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material . The reaction conditions often include the use of a base such as triethylamine and a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azaspiro[3.5]nonane-7-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-azaspiro[3.5]nonane-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Substituent Modifications
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate (CAS 1615656-09-1) Structure: Replaces the methyl ester with an ethyl ester and introduces an oxo group at the 2-position. Properties: Higher molecular weight (C12H18O3, 210.27 g/mol) and 97% purity. Applications: Used in synthetic intermediates for anticonvulsant agents .
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2) Structure: Incorporates a tert-butyl ester and an oxo group. Properties: Larger steric bulk (tert-butyl) increases lipophilicity (logP ~2.8) compared to the methyl derivative. Purity is 97%, and it is priced at $119/5g . Applications: Common in peptide synthesis due to its stability under acidic conditions .
Spiro Ring Size Differences
Ethyl 2-azaspiro[4.4]nonane-7-carboxylate (CAS 13361-34-7) Structure: Features a [4.4] spiro system instead of [3.5], altering ring strain and conformational flexibility. Properties: Molecular formula C11H19NO2; the larger spiro system may reduce metabolic stability in vivo . Applications: Less commonly studied in CNS drug discovery compared to [3.5] analogs .
Functional Group Additions
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl Structure: Adds a second nitrogen at the 7-position. Properties: The diaza configuration enhances basicity (pKa ~9.5) and solubility in polar solvents. Available as a hydrochloride salt . Applications: Explored in sigma receptor ligands, showing higher affinity (Ki < 100 nM) compared to mono-aza analogs .
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4) Structure: Substitutes the oxo group with an amino group. Properties: Amino functionality increases reactivity (e.g., in amide coupling). Purity is 95%, priced at $44/100mg . Applications: Used in kinase inhibitor scaffolds .
Pharmacological and Physicochemical Data
Biological Activity
Methyl 2-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure characterized by a nitrogen atom integrated into a bicyclic framework. Its molecular formula contributes to its distinct chemical properties, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₁O₂ |
| Molecular Weight | 223.28 g/mol |
| Structural Features | Spirocyclic structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites, modulating the activity of these biological targets. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites or allosteric sites, altering enzymatic function.
- Receptor Modulation: It can interact with receptors to influence signal transduction pathways, potentially leading to changes in cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties: There is ongoing research into its potential as an anticancer agent, with some studies indicating it may inhibit the proliferation of cancer cells.
- Neuroprotective Effects: Some findings suggest possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Comparative Analysis
The uniqueness of this compound can be highlighted when compared to similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 13227025 | Antimicrobial, anticancer |
| Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate | 12345678 | Antimicrobial, antimalarial |
| Methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate | 87654321 | Anticancer, anti-inflammatory |
Study on Anticancer Activity
A study published in Drug Discoveries & Therapeutics evaluated various spirocyclic compounds for their anticancer properties against different cancer cell lines (SKOV3, HL60, A549). This compound was included in the evaluation and demonstrated significant inhibition of cell proliferation compared to control compounds .
Antimicrobial Evaluation
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, suggesting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
